Z-D-Asp(obzl)-OH

Vue d'ensemble

Description

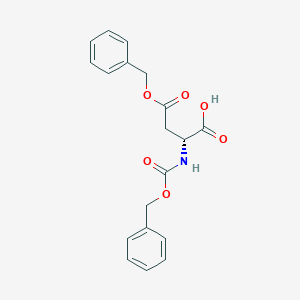

Z-D-Aspartic acid (benzyl ester) -OH: is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Aspartic acid (benzyl ester) -OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The amino group is protected using a benzyloxycarbonyl (Z) group, while the carboxyl group is esterified with benzyl alcohol. The reaction conditions often involve the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of Z-D-Aspartic acid (benzyl ester) -OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Z-D-Aspartic acid (benzyl ester) -OH can undergo oxidation reactions, particularly at the benzyl ester group, leading to the formation of benzoic acid derivatives.

Reduction: The compound can be reduced to remove the protective groups, yielding free aspartic acid.

Substitution: The benzyl ester group can be substituted with other protective groups or functional groups to modify the compound’s properties.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or other alkoxides.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Free aspartic acid.

Substitution: Modified aspartic acid derivatives with different protective groups.

Applications De Recherche Scientifique

Research Applications

Z-D-Asp(OBzl)-OH is utilized across several domains of scientific research:

- Peptide Synthesis :

- Medicinal Chemistry :

- Biochemical Studies :

- Synthetic Biology :

- Chemical Reactions :

Case Study 1: Peptide Synthesis

In a study focusing on enzymatic synthesis, this compound was coupled with other amino acids to produce dipeptides with specific biological activities. The study highlighted its role as a protected amino acid that facilitates selective reactions under mild conditions, demonstrating its utility in synthesizing bioactive peptides .

Case Study 2: Medicinal Chemistry

Research involving this compound has shown its effectiveness in developing inhibitors for specific enzymes. By integrating this compound into peptide inhibitors, researchers were able to enhance the selectivity and potency of therapeutic agents against target proteins involved in disease pathways .

Mécanisme D'action

The mechanism of action of Z-D-Aspartic acid (benzyl ester) -OH involves its role as a protected amino acid derivative. The protective groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound’s molecular targets include the active sites of enzymes involved in peptide bond formation, such as peptide synthetases and proteases.

Comparaison Avec Des Composés Similaires

N-Benzyloxycarbonyl-L-aspartic acid (benzyl ester): Similar protective groups but different stereochemistry.

N-Benzyloxycarbonyl-D-glutamic acid (benzyl ester): Similar protective groups but different amino acid.

N-Benzyloxycarbonyl-L-glutamic acid (benzyl ester): Similar protective groups and different stereochemistry and amino acid.

Uniqueness: Z-D-Aspartic acid (benzyl ester) -OH is unique due to its specific stereochemistry and protective groups, which provide selective reactivity and stability during peptide synthesis. Its use in the synthesis of D-amino acid-containing peptides distinguishes it from other similar compounds.

Activité Biologique

Z-D-Asp(obzl)-OH, also known as Z-D-aspartic acid benzyl ester, is a derivative of aspartic acid that serves as a crucial building block in peptide synthesis. This compound is characterized by its protective Z (benzyloxycarbonyl) group, which allows for selective modifications during the synthesis of peptides. Although this compound itself does not exhibit significant biological activity, it plays an important role in the development of bioactive peptides that can influence various biological processes.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₆H₁₉N₁O₄

- Molecular Weight : 287.34 g/mol

The presence of the benzyloxycarbonyl group provides stability and facilitates the synthesis of peptides by protecting the amino group during coupling reactions. This property is essential in solid-phase peptide synthesis, where the sequential addition of amino acids is required.

Biological Significance

While this compound does not possess inherent biological activity, peptides synthesized from this compound can exhibit diverse biological functions. These functions are largely dependent on the sequence and structure of the resulting peptides. Key areas of interest include:

- Hormonal Regulation : Peptides containing D-aspartic acid have been implicated in hormonal signaling pathways, particularly in the regulation of testosterone and other hormones.

- Neurotransmission : D-aspartic acid acts as a neurotransmitter and is involved in synaptic plasticity and neurogenesis, particularly within the central nervous system.

- Enzyme Inhibition : Certain peptides derived from this compound may inhibit specific enzymes, influencing metabolic pathways.

Peptide Synthesis and Activity

Research indicates that peptides synthesized using this compound can interact with various biological targets. For instance:

- Hormonal Activity : Studies have shown that D-aspartic acid-containing peptides can enhance testosterone levels in animal models, suggesting a role in reproductive health.

- Neurotransmitter Role : D-aspartic acid has been identified as a co-agonist at NMDA receptors, which are critical for synaptic transmission and plasticity in the brain .

- Therapeutic Potential : Peptides derived from this compound are being explored for their potential therapeutic applications in neurodegenerative diseases due to their ability to modulate neurotransmission .

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and similar compounds:

| Compound Name | Structure Similarity | Unique Features | Biological Activity |

|---|---|---|---|

| Boc-D-Aspartic Acid | Similar backbone | Uses Boc instead of Z; different deprotection | Limited direct activity |

| Fmoc-D-Asp(OBzl)-OH | Similar protective groups | Uses Fmoc; different stability | Potentially similar peptide activity |

| Z-D-Ala(OBzl)-Val-OMe | Different amino acid | Incorporates alanine; affects biological function | Varies based on sequence |

Case Studies

- Hormonal Regulation Study : A study conducted by D. R. Storm et al. demonstrated that D-aspartic acid plays a significant role in testosterone synthesis, showing increased levels when administered via peptide forms derived from this compound .

- Neurotransmission Research : Research published in Neuroscience Letters highlighted the role of D-aspartate in modulating NMDA receptor activity, indicating its importance in cognitive functions and memory formation .

Propriétés

IUPAC Name |

(2R)-4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO6/c21-17(25-12-14-7-3-1-4-8-14)11-16(18(22)23)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,22,23)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKCNAATVIWRTF-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275519 | |

| Record name | (2R)-4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5241-62-3 | |

| Record name | (2R)-4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.